molecular formula C7H9N3O4 B2614780 5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester CAS No. 28668-07-7

5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester

Cat. No. B2614780
CAS RN: 28668-07-7
M. Wt: 199.166
InChI Key: SEOSHNJYGNBYDJ-UHFFFAOYSA-N
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Description

“5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester” is a pyrazole derivative . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies. One such strategy is the multicomponent approach, which involves the reaction of diarylhydrazones and vicinal diols . Another strategy is the dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds .


Molecular Structure Analysis

The molecular formula of “5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester” is C7H10N2O2 . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction is the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

The molecular weight of “5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester” is 154.1665 .

Scientific Research Applications

Medicinal Chemistry

Pyrazoles, including the compound , have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals . They have been found to exhibit numerous biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .

Drug Discovery

In the field of drug discovery, this compound is used in the preparation of aminopyrazole derivatives, which are potent, selective, and brain penetrant Leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors . These inhibitors have potential therapeutic applications in several neurodegenerative disorders.

Agrochemistry

Pyrazoles are also used in agrochemistry . While specific applications of this compound in agrochemistry are not mentioned in the sources, pyrazoles in general are known to be used in the synthesis of various agrochemicals.

Coordination Chemistry

In coordination chemistry, pyrazoles are used as ligands to form complexes with various metals . These complexes have diverse applications, including catalysis, magnetism, and luminescence.

Organometallic Chemistry

Pyrazoles also find use in organometallic chemistry . They can act as ligands to form organometallic compounds, which have applications in catalysis, materials science, and pharmaceuticals.

Synthesis of Other Chemical Compounds

This compound can be used as a reactant in the synthesis of other chemical compounds . For example, it can be used in the preparation of various derivatives and analogues, highlighting its significant importance in research and applications .

properties

IUPAC Name

ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-14-7(11)5-6(10(12)13)4(2)8-9-5/h3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOSHNJYGNBYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester

CAS RN

28668-07-7
Record name 5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester
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